3-(3-Methoxy-4-phenylmethoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoic acid is an aromatic compound with a complex structure that includes both benzyloxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-oxopropanoic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale benzylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a solid form .
Types of Reactions:
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: Shares similar structural features but differs in the position of the functional groups.
4-Benzyloxy-3-methylphenylboronic acid: Another related compound with a boronic acid functional group.
Uniqueness: 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-16-10-13(9-14(18)17(19)20)7-8-15(16)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMKYOIUXKXHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)C(=O)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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